molecular formula C22H24N2O5 B11351609 2-[1-(3,4,5-Trimethoxybenzoyl)piperidin-4-yl]-1,3-benzoxazole

2-[1-(3,4,5-Trimethoxybenzoyl)piperidin-4-yl]-1,3-benzoxazole

Cat. No.: B11351609
M. Wt: 396.4 g/mol
InChI Key: WVNOPSKKWQVCKP-UHFFFAOYSA-N
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Description

2-[1-(3,4,5-Trimethoxybenzoyl)piperidin-4-yl]-1,3-benzoxazole is a complex organic compound that features a benzoxazole ring and a piperidine ring substituted with a trimethoxybenzoyl group. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties, including anti-cancer, anti-inflammatory, and antimicrobial activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(3,4,5-Trimethoxybenzoyl)piperidin-4-yl]-1,3-benzoxazole typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Trimethoxybenzoyl Group: This step involves the acylation of the piperidine ring with 3,4,5-trimethoxybenzoyl chloride under basic conditions.

    Formation of the Benzoxazole Ring: The final step involves the cyclization of the intermediate with appropriate reagents to form the benzoxazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

2-[1-(3,4,5-Trimethoxybenzoyl)piperidin-4-yl]-1,3-benzoxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the benzoxazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated reagents under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2-[1-(3,4,5-Trimethoxybenzoyl)piperidin-4-yl]-1,3-benzoxazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[1-(3,4,5-Trimethoxybenzoyl)piperidin-4-yl]-1,3-benzoxazole involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[1-(3,4,5-Trimethoxybenzoyl)piperidin-4-yl]-1,3-benzoxazole is unique due to its combination of the benzoxazole and piperidine rings, which confer distinct pharmacological properties. Its ability to interact with multiple molecular targets makes it a versatile compound in medicinal chemistry .

Properties

Molecular Formula

C22H24N2O5

Molecular Weight

396.4 g/mol

IUPAC Name

[4-(1,3-benzoxazol-2-yl)piperidin-1-yl]-(3,4,5-trimethoxyphenyl)methanone

InChI

InChI=1S/C22H24N2O5/c1-26-18-12-15(13-19(27-2)20(18)28-3)22(25)24-10-8-14(9-11-24)21-23-16-6-4-5-7-17(16)29-21/h4-7,12-14H,8-11H2,1-3H3

InChI Key

WVNOPSKKWQVCKP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)N2CCC(CC2)C3=NC4=CC=CC=C4O3

Origin of Product

United States

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